(R)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of ®-pyrrolidine-2-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another approach involves the use of microfluidic synthesis, where the compound is synthesized via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method offers a green and efficient route for the synthesis of pyrrolidine derivatives.
Industrial Production Methods
Industrial production of ®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of microfluidic reactors is gaining popularity in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,4-dione derivatives: These compounds share a similar pyrrolidine core structure but differ in the functional groups attached to the ring.
Pyrrole-3-carboxamide derivatives: These compounds have a pyrrole ring instead of a pyrrolidine ring and are known for their biological activities as enzyme inhibitors.
Uniqueness
®-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its potential as an enzyme inhibitor, while the chiral nature of the compound allows for selective interactions with biological targets.
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
(2R)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
NMTZACKICMFJBK-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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